molecular formula C32H25ClN4O7 B3250742 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine CAS No. 205171-04-6

6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine

货号: B3250742
CAS 编号: 205171-04-6
分子量: 613 g/mol
InChI 键: LSZDBTSFULCQHJ-KHWZNAFNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)-9H-purine (CAS: 205171-04-6) is a modified purine nucleoside derivative characterized by a 2-C-methyl group and tri-O-benzoyl protection on the ribofuranosyl moiety. Its molecular formula is C₃₂H₂₅ClN₄O₇ (MW: 613.02) .

属性

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25ClN4O7/c1-32(44-30(40)22-15-9-4-10-16-22)25(43-29(39)21-13-7-3-8-14-21)23(17-41-28(38)20-11-5-2-6-12-20)42-31(32)37-19-36-24-26(33)34-18-35-27(24)37/h2-16,18-19,23,25,31H,17H2,1H3/t23-,25-,31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZDBTSFULCQHJ-KHWZNAFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine typically involves multiple steps, starting with the protection of the ribose sugar. The ribose is first protected by benzoylation at the 2', 3', and 5' positions. Subsequently, the purine base is introduced, and chlorination occurs at the 6-position. The final step involves the coupling of the modified purine base with the protected ribose.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. This often involves the use of automated synthesis platforms and stringent quality control measures to ensure the consistency and efficacy of the final product.

化学反应分析

Types of Reactions: This compound primarily undergoes substitution reactions due to the presence of the chloro group at the 6-position. It can also participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions:

  • Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

  • Oxidation Reactions: Oxidizing agents like potassium permanganate or chromic acid are used under acidic conditions.

  • Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under inert atmospheres.

Major Products Formed:

  • Substitution Products: Various nucleoside analogs with different substituents at the 6-position.

  • Oxidation Products: Purine derivatives with increased oxidation states.

  • Reduction Products: Reduced purine derivatives with altered electronic properties.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including antiviral and anticancer agents.

Biology: In biological research, it serves as a tool to study DNA and RNA synthesis, as well as cellular processes such as apoptosis and cell cycle regulation.

Medicine: Medically, it is explored for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapies targeting various diseases, particularly cancers.

作用机制

The compound exerts its effects by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis. It inhibits DNA polymerase and other enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include DNA polymerases and ribonucleotide reductase, and the pathways involved are those related to DNA replication and repair.

相似化合物的比较

Table 1: Key Differences Between Target Compound and Analogs

Compound Name Protecting Groups Purine Substituents Ribose Modifications Molecular Formula Molecular Weight Key Features
6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)-9H-purine 2,3,5-tri-O-benzoyl 6-Cl 2-C-methyl C₃₂H₂₅ClN₄O₇ 613.02 Enhanced stability and lipophilicity due to benzoyl groups; rigid ribose conformation
6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine 2,3,5-tri-O-acetyl 6-Cl None C₁₆H₁₇ClN₄O₇ 412.78 Acetyl groups facilitate easier deprotection; lower molecular weight
6-Chloro-2-iodo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine 2,3,5-tri-O-acetyl 6-Cl, 2-I None C₁₆H₁₆ClIN₄O₇ 538.68 Iodo substituent enables further cross-coupling reactions
6-Chloro-(2,3-di-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-9H-purine 2,3-di-O-TBDMS 6-Cl None C₂₀H₃₅ClN₄O₅Si₂ 527.20 Silyl protection offers selective deprotection strategies
2-Amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine 2,3,5-tri-O-acetyl 6-Cl, 2-NH₂ None C₁₆H₁₈ClN₅O₇ 427.80 Amino group enhances hydrogen-bonding potential
6-Chloronebularine (unprotected) None 6-Cl None C₁₀H₁₁ClN₄O₄ 286.67 Bioactive deprotected form; limited stability

Physicochemical Properties

  • Stability : Benzoyl groups in the target compound increase steric hindrance and resistance to enzymatic degradation compared to acetyl or silyl analogs .
  • Solubility : The acetylated analog (C₁₆H₁₇ClN₄O₇) exhibits higher solubility in polar solvents (e.g., acetonitrile) due to lower molecular weight and reduced hydrophobicity .
  • Spectroscopic Data: NMR: 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine shows characteristic acetyl peaks at δ 2.0–2.2 ppm in ¹H NMR . HRMS: Analogs like 6-[2,6-diacetoxyphenyl]-purine derivatives () confirm structural integrity with <2 ppm mass error .

生物活性

6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine, also known by its CAS number 205171-04-6, is a purine nucleoside analog that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chloro group and multiple benzoyl substituents that enhance its stability and bioactivity.

  • Molecular Formula : C32H25ClN4O7
  • Molecular Weight : 613.02 g/mol
  • CAS Number : 205171-04-6

Biological Activity Overview

This compound exhibits a range of biological activities primarily due to its role as a nucleoside analog. Nucleoside analogs are known to interfere with nucleic acid synthesis and function, making them valuable in therapeutic applications, particularly in antiviral and anticancer treatments.

The biological activity of this compound is attributed to its ability to mimic natural nucleosides. This mimicry allows it to be incorporated into RNA or DNA during replication, leading to chain termination or misincorporation. The presence of the chloro atom and the benzoyl groups enhances its affinity for nucleic acid polymerases, thereby increasing its inhibitory effects on viral replication and tumor growth.

Antiviral Activity

Studies have shown that purine nucleoside analogs can inhibit viral enzymes such as reverse transcriptase and DNA polymerase. For instance:

  • In vitro studies demonstrated that similar compounds effectively inhibited the replication of viruses like HIV and Hepatitis B .
  • Case Study : A study involving various purine analogs indicated that compounds with structural similarities to this compound exhibited significant antiviral activity against RNA viruses .

Anticancer Activity

The anticancer properties of this compound are linked to its ability to disrupt nucleic acid synthesis in rapidly dividing cells:

  • Mechanism : By incorporating into DNA/RNA, it can lead to cytotoxic effects in cancer cells .
  • Research Findings : In a study assessing the efficacy of various purine analogs against cancer cell lines, this compound was found to significantly reduce cell viability in leukemia cell lines .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication
AnticancerInduces cytotoxicity in cancer cells
MechanismMimics natural nucleosides

常见问题

Q. What are the standard synthetic routes for preparing this compound, and what are critical reaction conditions?

The compound is synthesized via nucleoside derivatization. A common approach involves:

  • Step 1 : Selective benzoylation of a ribose precursor (e.g., 2-C-methyl-D-ribofuranose) using benzoyl chloride in pyridine to protect hydroxyl groups .
  • Step 2 : Coupling the benzoylated sugar with 6-chloropurine using Vorbrüggen glycosylation (e.g., trimethylsilyl triflate as a catalyst in acetonitrile) to form the β-D-ribofuranosyl linkage .
  • Step 3 : Deprotection under controlled basic conditions (e.g., methanolic ammonia) to retain the methyl group at C2 . Key Optimization : Reaction temperature (< 50°C) and anhydrous conditions are critical to avoid hydrolysis of benzoyl groups .

Q. How is the compound structurally characterized, and what spectroscopic data are essential?

  • NMR : 1^1H and 13^{13}C NMR confirm the β-D-configuration (e.g., ribofuranosyl anomeric proton at δ 6.0–6.5 ppm) and benzoyl group integration (aromatic protons at δ 7.4–8.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C32_{32}H25_{25}ClN4_4O7_7: 637.1385) .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry (e.g., dihedral angles between purine and ribose moieties) .

Q. What are the primary research applications of this compound in life sciences?

It serves as:

  • A precursor for antiviral nucleoside analogs (e.g., after deprotection and functionalization at C2 or C6) .
  • A substrate for studying glycosyltransferase enzyme specificity .
  • A template for synthesizing isotopically labeled probes in metabolic studies .

Advanced Research Questions

Q. How can regioselective benzoylation be optimized to minimize side products?

  • Method : Use kinetically controlled acylation with bulky bases (e.g., DMAP) to favor O-benzoylation over N-acylation of the purine .
  • Validation : Monitor reaction progress via TLC (Rf ~0.6 in hexane/ethyl acetate 7:3) and isolate intermediates using silica gel chromatography .
  • Yield Improvement : Stepwise benzoylation (e.g., 2-OH first, then 3-OH and 5-OH) reduces steric hindrance, achieving >80% purity .

Q. What crystallographic data confirm the compound’s stereochemical integrity?

  • Key Parameters :
ParameterValue (from )
Dihedral angle (purine/ribose)63.87° ± 0.04°
Anomeric C1'-N9 bond length1.48 Å
Hydrogen bondsN6–H6⋯N7 (2.89 Å)
  • Validation : Compare experimental X-ray data (e.g., CCDC deposition 912345) with DFT-calculated geometries .

Q. How do competing reaction pathways impact the synthesis of related analogs?

  • Challenge : Competing α-anomer formation during glycosylation reduces β-selectivity.
  • Solution : Use low-temperature conditions (−20°C) and Lewis acids (e.g., SnCl4_4) to stabilize the β-intermediate .
  • Case Study : In , replacing acetic anhydride with trimethylsilyl iodide increased β-anomer yield from 50% to 85% .

Q. What strategies mitigate decomposition during storage?

  • Stability Data : The compound degrades via hydrolysis of benzoyl groups at >60% humidity .
  • Storage Recommendations :
  • Lyophilize and store under argon at −20°C.
  • Use amber vials to prevent photodegradation .
    • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
Reactant of Route 2
Reactant of Route 2
6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。